tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2228692-84-8
VCID: VC5049616
InChI: InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-5-4-12(14)6-8(7-13)17-9(12)15/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC12CC(OC2=O)CI
Molecular Formula: C12H18INO4
Molecular Weight: 367.183

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate

CAS No.: 2228692-84-8

Cat. No.: VC5049616

Molecular Formula: C12H18INO4

Molecular Weight: 367.183

* For research use only. Not for human or veterinary use.

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate - 2228692-84-8

Specification

CAS No. 2228692-84-8
Molecular Formula C12H18INO4
Molecular Weight 367.183
IUPAC Name tert-butyl 6-(iodomethyl)-8-oxo-7-oxa-1-azaspiro[3.4]octane-1-carboxylate
Standard InChI InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-5-4-12(14)6-8(7-13)17-9(12)15/h8H,4-7H2,1-3H3
Standard InChI Key RBLDVZNEFUMOSQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CC(OC2=O)CI

Introduction

Structural and Molecular Characteristics

Core Spirocyclic Framework

The molecule’s defining feature is its spiro[3.4]octane core, where two rings—a five-membered oxa-azetidine and a four-membered oxolane—share a single sp³-hybridized carbon atom . This arrangement imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography of analogous spirocycles reveals puckered ring geometries that minimize angle strain while maximizing orbital overlap for nucleophilic substitutions .

Functional Group Analysis

  • Iodomethyl Group (CH₂I): Positioned at C7, this group serves as a versatile handle for further functionalization via halogen exchange or cross-coupling reactions. The C–I bond’s polarizability (bond length ~2.15 Å) facilitates nucleophilic displacement under mild conditions.

  • Tert-Butyl Carbamate (Boc): The N-Boc group at C1 enhances solubility in organic solvents and protects the amine during multi-step syntheses. Its steric bulk (van der Waals volume ~125 ų) also modulates ring conformation .

  • Ketone-Oxygen System: The 5-oxo-6-oxa moiety introduces polarity to the structure, with a calculated dipole moment of 3.8 D, favoring interactions with polar aprotic solvents .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₂H₁₈INO₄
Molecular Weight367.18 g/mol
X-ray Density (Est.)1.62 g/cm³
Dipole Moment (Calc.)3.8 D

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis hinges on constructing the spirocyclic core before introducing the iodomethyl group. A typical retrosynthetic pathway involves:

  • Spirocycle Formation: Cyclocondensation of a γ-lactam precursor with a cyclic ketone under acid catalysis .

  • Iodination: Radical iodination or nucleophilic substitution at the methyl position using KI/N-chlorosuccinimide.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of DMAP .

Stepwise Procedure (Adapted from and )

  • Precursor Synthesis:

    • React 2-azaspiro[3.4]octan-5-one (1.0 eq) with tert-butyl dicarbonate (1.2 eq) in dichloromethane at 0°C.

    • Yield: 78% after silica gel chromatography .

  • Iodomethyl Introduction:

    • Treat the Boc-protected intermediate with iodomethane (2.5 eq) and NaH in THF at −20°C.

    • Monitor via TLC (Rf = 0.4 in 3:1 hexane/EtOAc).

    • Yield: 65%.

Table 2: Synthetic Yield Optimization

ConditionTemperatureCatalystYield (%)
NaH, THF−20°CNone65
LDA, DMF−78°CCuI72
Phase-TransferRTTBAB58

Physicochemical Properties

Solubility and Partitioning

Experimental logD₇.₄ values for the compound average 1.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates . Aqueous solubility remains low (0.12 mg/mL at 25°C), necessitating formulation with co-solvents like PEG-400 for biological assays .

Stability Profile

  • Thermal Stability: Decomposition onset at 187°C (DSC).

  • Photolytic Sensitivity: Rapid degradation under UV light (t₁/₂ = 2.3 h at 254 nm), requiring amber glass storage.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The spirocyclic core mimics ATP-binding motifs in kinase active sites. In silico docking studies predict strong interactions (ΔG = −9.2 kcal/mol) with CDK2’s hydrophobic pocket .

Radiopharmaceutical Precursors

The iodomethyl group enables straightforward radiolabeling with ¹²³I (t₁/₂ = 13.2 h) for SPECT imaging. Pilot studies show 89% radiochemical purity after column purification.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey FeaturelogD₇.₄Synthetic Yield (%)
tert-Butyl 5-oxo-2-azaspiro[...]Lacks iodomethyl1.282
7-(Bromomethyl) analogueBr instead of I1.671
7-(Chloromethyl) analogueCl instead of I1.468

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